The specific mechanism by which NSI-189 exerts its effects is not fully understood, but it is believed to target the ubiquitin-proteasome system (UPS). The UPS is a cellular pathway responsible for breaking down proteins. In Angelman Syndrome, dysfunction of the UBE3A protein disrupts the normal regulation of the UPS. NSI-189 may help to restore proper UPS function, potentially improving symptoms of the disease PubChem, NSI-189 (CID 50922681): .
NSI-189 is a small molecule compound classified as a hippocampal neurogenesis stimulant and an indirect modulator of brain-derived neurotrophic factor. It was developed by Neuralstem Inc. and is currently under investigation for its potential therapeutic effects in treating major depressive disorder, post-traumatic stress disorder, and cognitive impairments associated with neurodegenerative diseases. The compound is notable for its unique mechanism of action, which operates independently of traditional monoamine reuptake pathways, making it a promising candidate in the field of antidepressant research .
The exact mechanism of action by which NSI-189 exerts its potential antidepressant effect is still under investigation []. However, researchers hypothesize that it might interact with various neurotransmitter systems in the brain, particularly the serotonin system, which is implicated in mood regulation []. More research is needed to elucidate the precise molecular targets and signaling pathways involved.
NSI-189 has been shown to promote neurogenesis, particularly in the dentate gyrus region of the hippocampus. Preclinical studies indicate that it enhances neuronal survival and proliferation, which may contribute to its antidepressant effects. In animal models, NSI-189 has demonstrated improvements in behavioral outcomes related to depression and cognitive function .
In vitro studies have revealed that NSI-189 can reverse cell death induced by oxygen-glucose deprivation in hippocampal cells, indicating its potential neuroprotective properties . Additionally, clinical trials have reported positive effects on mood and cognitive function in subjects with major depressive disorder .
The synthesis of NSI-189 involves several steps that typically include:
The specific synthetic route can vary based on the desired purity and yield but generally follows established organic synthesis protocols for similar compounds.
NSI-189 is primarily being explored for its applications in:
Several compounds exhibit similar properties to NSI-189, particularly in promoting neurogenesis or acting as antidepressants:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
ALTO-100 | Neurogenic stimulant | Indirect BDNF modulation |
Fluoxetine | Selective serotonin reuptake inhibitor | Traditional antidepressant |
Ketamine | NMDA receptor antagonist | Rapid antidepressant effects |
Bupropion | Norepinephrine-dopamine reuptake inhibitor | Unique dual-action antidepressant |
Tianeptine | Serotonin uptake enhancer | Enhances mood without typical side effects |
NSI-189 stands out due to its distinct mechanism that promotes neurogenesis without relying on serotonin or norepinephrine pathways, which are commonly targeted by existing antidepressants . This unique profile may provide advantages in treating resistant forms of depression and cognitive decline.
The molecular architecture of NSI-189 is characterized by a complex heterocyclic framework consisting of three primary structural components: a benzylpiperazine moiety, a pyridine ring system, and a methanone linker connecting these two pharmacophoric elements. The chemical formula of NSI-189 is C₂₂H₃₀N₄O, with a molecular weight of 366.50 daltons, indicating a relatively large organic molecule with multiple nitrogen-containing heterocycles. The compound exhibits an achiral structure with no defined stereocenters, eliminating concerns related to stereochemical isomerism during synthesis and characterization.
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for NSI-189 is systematically defined as (4-benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone, which precisely describes the connectivity between the functional groups. Alternative nomenclature includes 3-(4-benzylpiperazine-1-carbonyl)-N-(3-methylbutyl)pyridin-2-amine, which emphasizes the carbonyl functionality and the amine substitution pattern. The compound is registered under Chemical Abstracts Service (CAS) number 1270138-40-3, providing a unique identifier for regulatory and research purposes.
The structural representation can be expressed through various chemical notation systems. The simplified molecular-input line-entry system (SMILES) notation for NSI-189 is CC(C)CCNC1=NC=CC=C1C(=O)N2CCN(CC3=CC=CC=C3)CC2, which provides a linear representation of the molecular connectivity. The International Chemical Identifier (InChI) key DYTOQURYRYYNOR-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, facilitating database searches and structural comparisons.
The three-dimensional molecular geometry of NSI-189 reveals important conformational characteristics that influence its physicochemical properties. The benzyl group attached to the piperazine ring provides flexibility and contributes to the overall lipophilicity of the molecule. The pyridine ring system introduces aromatic character and potential sites for hydrogen bonding interactions. The methanone linker serves as a rigid planar component that constrains the relative orientations of the benzylpiperazine and pyridine moieties, potentially influencing the compound's binding affinity and selectivity for biological targets.
The synthetic preparation of NSI-189 involves multi-step organic synthesis procedures that require careful control of reaction conditions and purification techniques. The general synthetic strategy centers on the formation of the core benzylpiperazine-pyridine framework through amide bond formation between appropriately functionalized precursors. The synthetic route typically begins with the preparation of the pyridine intermediate bearing the 3-methylbutylamino substituent, followed by coupling with the benzylpiperazine-containing carbonyl component.
The initial synthetic step involves the formation of the substituted pyridine derivative through nucleophilic aromatic substitution reactions. The 3-methylbutylamine is introduced onto the pyridine ring system under controlled temperature conditions, typically employing organic solvents such as dimethylformamide or tetrahydrofuran. The reaction conditions must be carefully optimized to ensure regioselective substitution at the desired position while minimizing side reactions that could lead to structural isomers or degradation products.
The second major synthetic transformation involves the preparation of the benzylpiperazine carbonyl intermediate. This step requires the acylation of 4-benzylpiperazine with an appropriate carbonyl-containing reagent to generate the reactive intermediate capable of coupling with the pyridine component. The reaction typically employs standard peptide coupling reagents or direct acyl chloride chemistry under anhydrous conditions to prevent hydrolysis of reactive intermediates.
The final coupling step brings together the pyridine and benzylpiperazine components through amide bond formation. This transformation often utilizes carbodiimide-based coupling reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide in the presence of suitable activating agents. The reaction conditions typically require inert atmosphere protection and controlled temperature to ensure high yields and purity of the desired product. Purification of the final product involves chromatographic techniques, commonly high-performance liquid chromatography, to achieve the required purity standards for research applications.
Industrial-scale production of NSI-189 follows similar synthetic principles but incorporates process optimization strategies to enhance yield, reduce costs, and ensure consistent product quality. Large-scale synthesis often involves the use of continuous flow reactors and automated purification systems to improve efficiency and reproducibility. Quality control measures during industrial production include in-process monitoring using analytical techniques such as liquid chromatography-mass spectrometry to ensure batch-to-batch consistency.
The physicochemical characteristics of NSI-189 play a crucial role in determining its behavior in various experimental and analytical conditions. The compound exhibits a crystalline solid form at room temperature, typically appearing as a white to pale yellow powder depending on the purity and storage conditions. The melting point of NSI-189 has not been extensively reported in the literature, but thermal analysis suggests stability under standard laboratory storage conditions.
The solubility profile of NSI-189 demonstrates selective dissolution characteristics across different solvent systems. The compound shows excellent solubility in dimethyl sulfoxide (DMSO) at concentrations up to 110 mg/mL, making this solvent particularly suitable for stock solution preparation in research applications. In contrast, NSI-189 exhibits limited aqueous solubility, with predicted water solubility values of approximately 0.129 mg/mL, indicating its hydrophobic character. This solubility pattern is consistent with the compound's lipophilic structure and suggests potential challenges for formulation in aqueous-based delivery systems.
The acid-base properties of NSI-189 are characterized by predicted pKa values that provide insight into its ionization behavior under physiological conditions. The compound exhibits a predicted pKa of 6.18 ± 0.10, indicating weak basic character primarily associated with the piperazine nitrogen atoms. This pKa value suggests that NSI-189 will exist predominantly in its neutral form under physiological pH conditions, which may influence its membrane permeability and tissue distribution characteristics.
The partition coefficient (logP) of NSI-189 serves as an important predictor of its lipophilicity and membrane permeability. Calculated values for logP range from 3.38 to 4.13, depending on the computational method employed. These values indicate high lipophilicity, consistent with the compound's aromatic character and extended hydrocarbon framework. The elevated logP values suggest favorable partitioning into lipid membranes, which may contribute to its ability to cross biological barriers such as the blood-brain barrier.
Optical properties of NSI-189 include maximum ultraviolet absorption (λmax) at 254 nanometers, indicating conjugated π-electron systems within the molecular structure. This absorption characteristic is useful for analytical detection and quantification using ultraviolet-visible spectroscopy. The compound exhibits no optical activity due to its achiral structure, eliminating complications related to enantiomeric purity in analytical characterization.
Comprehensive analytical characterization of NSI-189 employs multiple complementary techniques to confirm structural identity, assess purity, and monitor stability. Gas chromatography-mass spectrometry (GC-MS) serves as a primary analytical method for NSI-189 characterization, providing both chromatographic separation and mass spectral identification. The compound elutes at a retention time of 12.81 minutes under standard GC conditions using a 30-meter HP-1MS column with helium carrier gas. The electron ionization mass spectrum exhibits characteristic base peaks at m/z 91, 146, and 148, corresponding to benzyl cation, piperazine fragments, and pyridine-containing ions, respectively.
Fourier transform infrared spectroscopy with attenuated total reflectance (FTIR-ATR) provides detailed information about the functional groups present in NSI-189. The infrared spectrum displays characteristic absorption bands corresponding to aromatic carbon-hydrogen stretching vibrations, carbonyl stretching of the amide group, and nitrogen-hydrogen stretching from the secondary amine functionality. The spectral data confirm the presence of the expected functional groups and serve as a fingerprint for compound identification.
High-performance liquid chromatography coupled with time-of-flight mass spectrometry (HPLC-TOF-MS) offers high-resolution mass measurement capabilities for precise molecular weight determination. The exact mass measurement for NSI-189 shows excellent agreement with the theoretical value of 366.242 daltons, with deviations typically less than 1 part per million. This high-resolution mass spectrometric data provides unambiguous molecular formula confirmation and enables detection of potential impurities or degradation products.
Nuclear magnetic resonance (NMR) spectroscopy represents a crucial analytical tool for detailed structural elucidation of NSI-189. Carbon-13 NMR spectroscopy provides information about the carbon framework and confirms the connectivity patterns within the molecule. The spectrum displays signals corresponding to aromatic carbons from the benzyl and pyridine rings, aliphatic carbons from the methylbutyl chain and piperazine ring, and the carbonyl carbon from the amide functionality. The chemical shift patterns and multiplicities observed in the NMR spectra are consistent with the proposed molecular structure.
Liquid chromatography-mass spectrometry (LC-MS) methods have been developed for quantitative analysis of NSI-189 in various matrices. These methods typically employ reversed-phase chromatography with gradient elution using acetonitrile-water mobile phases. The mass spectrometric detection utilizes positive ion electrospray ionization to generate the protonated molecular ion [M+H]⁺ at m/z 367, providing sensitive and selective detection capabilities for pharmacokinetic and stability studies.
Stability-indicating analytical methods have been established to monitor the chemical integrity of NSI-189 under various storage and stress conditions. These methods employ chromatographic separation techniques capable of resolving the parent compound from potential degradation products formed under oxidative, thermal, or hydrolytic stress conditions. The analytical methods demonstrate specificity for NSI-189 and enable accurate quantification in the presence of related substances or impurities.
Quality control analytical procedures for NSI-189 typically specify minimum purity requirements of 98% as determined by high-performance liquid chromatography. The analytical protocols include identity confirmation through multiple orthogonal techniques, purity assessment using area normalization or external standard methods, and residual solvent analysis to ensure compliance with pharmaceutical standards. These comprehensive analytical characterization approaches ensure the reliability and reproducibility of NSI-189 for research applications.
The neurogenic properties of NSI-189 represent its primary mechanism of therapeutic action, with extensive preclinical evidence demonstrating its capacity to stimulate hippocampal neurogenesis both in vitro and in vivo [1] [5]. In human hippocampus-derived neural stem cell cultures, NSI-189 promotes the proliferation and differentiation of neural progenitor cells into mature neurons [14] . Animal studies have consistently shown that oral administration of NSI-189 increases dentate gyrus neurogenesis and hippocampal volume in healthy young adult mice [5] [14].
The neuroplastic effects of NSI-189 extend beyond simple cell proliferation to encompass functional synaptic modifications. Electrophysiological studies using acute hippocampal slices demonstrate that NSI-189 produces a time- and dose-dependent enhancement of long-term potentiation magnitude, with effects becoming apparent within 1-3.5 hours of treatment [25] [34]. This rapid onset of synaptic plasticity enhancement suggests that NSI-189 activates specific molecular pathways that facilitate synaptic strengthening mechanisms critical for memory formation and cognitive function [25] [34].
In radiation-induced cognitive dysfunction models, NSI-189 treatment significantly ameliorated neurogenesis deficits, resulting in a 55% increase in bromodeoxyuridine-positive/neuronal nuclei-positive cells compared to irradiated controls [32]. The compound's neurogenic effects persist for extended periods, with benefits maintained one month after cessation of treatment [32]. Immunohistochemical analyses reveal increased expression of proliferation markers including Ki67 and microtubule-associated protein 2, indicating enhanced neuronal differentiation and neurite outgrowth [6] [13] [31].
Table 1: Neurogenic and Neuroplastic Properties Data
Study Parameter | Control Value | NSI-189 Treatment Effect | Time Course | Reference |
---|---|---|---|---|
Hippocampal Cell Proliferation (BrdU+ cells) | 100% (baseline) | 155% increase (55% above irradiated) | 28 days | [32] |
Neurogenesis (BrdU+/NeuN+ cells) | 100% (baseline) | 55% increase vs irradiated | 1 month post-treatment | [32] |
Long-term Potentiation Enhancement | 100% (baseline) | 300-400% dose-dependent increase | 1-3.5 hours | [34] |
Hippocampal Volume Increase (mice) | 100% (baseline) | Significant increase in healthy mice | 28 days | [14] |
MAP2 Expression (hippocampus) | 100% (baseline) | Significantly increased | 12-24 weeks | [13] |
Ki67 Expression | 100% (baseline) | Significantly increased | 24 hours | [31] |
Neurite Outgrowth (sensory neurons) | 100% (baseline) | Significantly increased at 1.0-3.0 μM | 24 hours | [11] |
NSI-189 exhibits pronounced neuroprotective properties across multiple experimental paradigms, particularly in models of ischemic injury and metabolic dysfunction [6] [13]. In oxygen glucose deprivation models, which simulate stroke conditions in vitro, NSI-189 treatment significantly attenuates hippocampal cell death while concurrently increasing markers of cellular proliferation and neuronal differentiation [6] [13]. The neuroprotective effects extend beyond acute injury responses to encompass long-term functional recovery, with benefits maintained for up to 24 weeks in stroke models [6].
The synaptoplastic effects of NSI-189 are evidenced by its capacity to enhance synaptic protein expression and maintain synaptic integrity under pathological conditions [11] [18]. In diabetic neuropathy models, NSI-189 treatment preserves expression levels of both presynaptic proteins such as synaptophysin and postsynaptic density proteins including postsynaptic density protein-95 [11]. These findings indicate that NSI-189 not only promotes new synapse formation but also maintains existing synaptic connections under conditions of metabolic stress [11] [18].
Mitochondrial function represents a critical component of NSI-189's neuroprotective profile, with treatment significantly enhancing mitochondrial respiratory capacity in primary sensory neurons from diabetic animals [11] [18]. The compound increases maximal respiratory capacity and spare respiratory capacity, suggesting improved cellular energy metabolism that may underlie its neuroprotective effects [11]. In cortical tissue from type 2 diabetic animals, NSI-189 treatment significantly increases the activity of mitochondrial complexes I and IV, accompanied by elevated expression of respiratory chain proteins [18].
Table 2: Neuroprotective and Synaptoplastic Effects Data
Protective Mechanism | Model/Condition | Effect Magnitude | Duration | Reference |
---|---|---|---|---|
Oxygen Glucose Deprivation Protection | In vitro hippocampal cells | Significant attenuation of cell death | Acute (hours) | [13] |
Stroke-induced Motor Recovery | Middle cerebral artery occlusion | Maintained up to 24 weeks | 24 weeks | [6] |
Neurological Deficit Amelioration | Stroke model | Significant improvement | 24 weeks | [6] |
Mitochondrial Complex I Activity | Type 2 diabetic rats | Significantly increased | 16 weeks | [18] |
Mitochondrial Complex IV Activity | Type 2 diabetic rats | Significantly increased | 16 weeks | [18] |
Synaptic Protein Expression (Synaptophysin) | Diabetic mice hippocampus | Protected levels | 16 weeks | [11] |
Postsynaptic Density Protein (PSD-95) | Diabetic mice hippocampus | Protected levels | 16 weeks | [11] |
NSI-189 exerts its therapeutic effects through modulation of multiple neurotrophic signaling cascades, with particular emphasis on brain-derived neurotrophic factor and stem cell factor pathways [6] [13]. In ischemic stroke models, NSI-189 treatment results in significant upregulation of brain-derived neurotrophic factor expression in hippocampal tissue, accompanied by increased stem cell factor levels [6] [13]. These neurotrophic factors play essential roles in neuronal survival, differentiation, and synaptic plasticity, suggesting that their upregulation contributes to NSI-189's therapeutic efficacy [6] [13].
The tropomyosin receptor kinase B signaling pathway represents another critical target of NSI-189 action, with experimental evidence demonstrating activation of both tropomyosin receptor kinase B and protein kinase B pathways in animal models of Angelman syndrome [12] [25]. This pathway activation correlates with functional improvements in cognitive and motor performance, indicating that neurotrophic signaling enhancement contributes directly to NSI-189's therapeutic benefits [12]. The compound's effects on synaptic plasticity require activation of these signaling cascades, as evidenced by reversal of long-term potentiation impairments in genetically modified mice [12] [25].
Mechanistic studies reveal that NSI-189's enhancement of synaptic plasticity requires both gene transcription and protein synthesis, but is independent of deoxyribonucleic acid methylation or histone acetylation modifications [25]. Treatment with transcription inhibitor actinomycin D completely blocks NSI-189's enhancement of long-term potentiation, while protein synthesis inhibitor cycloheximide similarly prevents the compound's effects [25]. These findings indicate that NSI-189 activates transcriptional programs that lead to synthesis of proteins essential for synaptic strengthening [25].
Table 3: Neurotrophic Signaling Pathways Data
Signaling Pathway | Effect Type | Experimental Evidence | Concentration/Dose | Reference |
---|---|---|---|---|
Brain-Derived Neurotrophic Factor (BDNF) | Upregulation | Increased expression in stroke model | 30 mg/kg/day | [13] |
Stem Cell Factor (SCF) | Upregulation | Increased expression in stroke model | 30 mg/kg/day | [13] |
TrkB Receptor Activation | Activation | Pathway activation in AS mice | 30 mg/kg i.p. | [12] |
Akt Pathway Activation | Activation | Pathway activation in AS mice | 30 mg/kg i.p. | [12] |
Mitochondrial Respiratory Capacity | Enhancement | Maximal capacity increased in diabetic neurons | 1.0-3.0 μM | [11] |
Gene Transcription Requirement | Required for LTP enhancement | Blocked by Actinomycin D | 1.0 μM | [25] |
Protein Synthesis Requirement | Required for LTP enhancement | Blocked by Cycloheximide | 1.0 μM | [25] |
The metabolic profile of NSI-189 encompasses both its pharmacokinetic properties and its effects on cellular metabolism [14] [18]. The compound undergoes hepatic metabolism through oxidative processes combined with glucuronide conjugation, with total clearance approximating hepatic blood flow in preclinical studies [14]. The elimination half-life ranges from 17.4 to 20.5 hours, indicating moderate clearance that supports once-daily or twice-daily dosing regimens in clinical applications [5] [14].
NSI-189's metabolic effects extend to mitochondrial function enhancement, particularly in conditions characterized by metabolic dysfunction [18]. In type 2 diabetic animal models, treatment significantly increases expression of mitochondrial respiratory chain complexes, specifically complex III subunit ubiquinol-cytochrome c reductase core protein 2 and complex V subunit adenosine triphosphate synthase subunit alpha [18]. These effects are accompanied by trends toward increased phosphorylated adenosine monophosphate-activated protein kinase levels, suggesting modulation of cellular energy sensing pathways [18].
Epigenetic mechanisms do not appear to mediate NSI-189's primary effects on synaptic plasticity, as demonstrated by pharmacological studies using selective inhibitors [25]. Neither deoxyribonucleic acid methylation nor histone acetylation modifications are required for NSI-189-induced enhancement of long-term potentiation [25]. However, computational analyses suggest potential interactions with janus kinase-signal transducer and activator of transcription pathways, with structural similarities to known janus kinase inhibitors indicating possible modulation of these signaling cascades [17].
Table 4: Metabolic and Epigenetic Interactions Data
Interaction Type | Effect/Finding | Experimental Model | Treatment Duration | Reference |
---|---|---|---|---|
Mitochondrial Complex III (UQCRC2) | Significantly increased expression | ZDF rat cortex | 16 weeks | [18] |
Mitochondrial Complex V (ATP5a) | Significantly increased expression | ZDF rat cortex | 16 weeks | [18] |
Phosphorylated AMPK | Trend toward increase (non-significant) | ZDF rat cortex | 16 weeks | [18] |
DNA Methylation Requirement | Not required for LTP enhancement | Hippocampal slices | 3.5 hours | [25] |
Histone Acetylation Requirement | Not required for LTP enhancement | Hippocampal slices | 3.5 hours | [25] |
JAK-STAT Pathway Modulation | Potential inhibitory effects on JAK kinases | Computational prediction | Not specified | [17] |
Hepatic Metabolism | Oxidative processes and glucuronide conjugation | Preclinical metabolism studies | Not specified | [14] |